4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide
CAS No.:
Cat. No.: VC14807939
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClN2O2 |
|---|---|
| Molecular Weight | 304.77 g/mol |
| IUPAC Name | 4-(4-chloro-2-methylphenoxy)-N-pyridin-3-ylbutanamide |
| Standard InChI | InChI=1S/C16H17ClN2O2/c1-12-10-13(17)6-7-15(12)21-9-3-5-16(20)19-14-4-2-8-18-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,20) |
| Standard InChI Key | CYOMYVFGBGMWGK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CN=CC=C2 |
Introduction
4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and agricultural science. This compound is characterized by its complex structure, which integrates a chlorinated phenoxy group, a pyridine ring, and a butanamide moiety. The molecular formula of this compound is C15H18ClN O3, with a molecular weight of approximately 327.8 g/mol, although some sources report a slightly different molecular weight of 304.77 g/mol.
Biological Activities and Potential Applications
4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide exhibits potential biological activities, particularly in medicinal chemistry. Its interaction with specific molecular targets such as enzymes and receptors may lead to therapeutic effects. For example, it may modulate receptor activity or influence enzyme kinetics, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide, highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-chlorophenoxy)-N-(pyridin-3-yl)butanamide | Lacks methyl group on phenoxy | Similar core structure |
| 4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamide | Pyridine ring position differs | Potentially different biological activity |
| 4-(4-chloro-2-methylphenoxy)-N-(2-thiazolyl)butanamide | Contains thiazole instead of pyridine | Different reactivity due to sulfur atom |
| 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)pentanamide | Pentanamide moiety instead of butanamide | May exhibit altered pharmacokinetics |
Research and Development
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide. Interaction studies involving this compound could focus on its binding affinity to specific enzymes or receptors, which would help identify its biological effects and potential applications in drug development.
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